barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate
Description
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a coordination compound comprising a barium ion (Ba²⁺) complexed with the 5,7-dinitro-8-oxidonaphthalene-2-sulfonate ligand. The ligand features a naphthalene backbone substituted with two nitro groups (-NO₂) at positions 5 and 7, a sulfonate group (-SO₃⁻) at position 2, and a deprotonated hydroxyl group (-O⁻) at position 8. Its sodium salt analog, sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate (CAS: 846-70-8), is documented as a high-purity reagent (99% by HPLC) used in synthetic chemistry .
Molecular Formula: BaC₁₀H₄N₂O₈S
Molecular Weight: ~449.56 g/mol (calculated from constituent atomic masses).
Properties
CAS No. |
55482-31-0 |
|---|---|
Molecular Formula |
C10H4BaN2O8S |
Molecular Weight |
449.54 g/mol |
IUPAC Name |
barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6N2O8S.Ba/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);/q;+2/p-2 |
InChI Key |
PDVPNFDBPRYEOP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Ba+2] |
Related CAS |
483-84-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate typically involves the reaction of 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid with barium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Products include various oxidized forms of the naphthalene ring.
Reduction: Major products are the corresponding amino derivatives.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are modulated by the presence of the compound.
Comparison with Similar Compounds
Sodium 5,7-Dinitro-8-Oxidonaphthalene-2-Sulfonate
Key Similarities and Differences :
- Formula : C₁₀H₄N₂Na₂O₈S (sodium salt) vs. BaC₁₀H₄N₂O₈S (barium salt).
- Applications : The sodium salt is employed in laboratory synthesis due to its solubility in polar solvents, whereas the barium derivative may serve as a precursor for materials science applications, leveraging barium’s high atomic weight and ionic radius.
- Solubility : Sodium salts generally exhibit higher aqueous solubility compared to barium analogs, which are often less soluble due to stronger ionic interactions .
Cadmium Oxalate (CdC₂O₄)
Structural and Functional Contrasts :
- Formula : CdC₂O₄ (EC Number: 212-408-8).
- Molecular Weight : 200.43 g/mol.
- Applications : Cadmium oxalate is utilized in catalysis and as a precursor for CdO production. Unlike the barium sulfonate compound, cadmium oxalate lacks aromaticity and nitro functional groups, resulting in distinct electronic properties and reactivity .
- Safety : Cadmium compounds are highly toxic, whereas barium compounds, while also toxic, are less environmentally persistent .
Barium Diphenylamine Sulfonate
Functional Comparison :
- Applications : Used as a redox indicator in titrations (e.g., ferrous sulfate analysis) due to its reversible color change properties. In contrast, the barium nitro-sulfonate compound lacks documented use in analytical chemistry but may exhibit UV-Vis activity from nitro and conjugated aromatic systems .
Table 1: Comparative Properties of Barium(2+);5,7-Dinitro-8-Oxidonaphthalene-2-Sulfonate and Analogues
| Compound | Formula | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | BaC₁₀H₄N₂O₈S | ~449.56 | Low (inferred) | Materials science, synthesis |
| Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate | C₁₀H₄N₂Na₂O₈S | ~374.26 | High | Laboratory synthesis |
| Cadmium oxalate | CdC₂O₄ | 200.43 | Moderate | Catalysis, CdO precursor |
| Barium diphenylamine sulfonate | Ba(C₁₂H₁₀NO₃S)₂ (est.) | ~665.98 (est.) | High (aqueous) | Redox indicator |
Research Findings and Methodological Insights
Computational Studies
Density-functional theory (DFT) methods, such as those described by Becke (1993) and Lee-Yang-Parr (1988), are critical for modeling the electronic structure of nitroaromatic sulfonates. For example:
Structural Characterization
X-ray crystallography using software like SHELX () is standard for resolving the geometry of such complexes.
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